6-Chlorooxindole

Description

Structural and Physicochemical Properties of 6-Chlorooxindole

Molecular Architecture and Crystallographic Characterization

This compound possesses the molecular formula C8H6ClNO with a molecular weight of 167.59 g/mol. The compound crystallizes in a monoclinic system and has been thoroughly characterized through single-crystal X-ray diffraction studies, revealing important details about its three-dimensional arrangement and molecular geometry.

The molecular structure exhibits an almost planar configuration, with the constituent pyrrolidine and benzene rings displaying minimal deviation from planarity. The dihedral angle between these ring systems measures 1.13 degrees, indicating significant conjugation across the bicyclic framework. This near-planar geometry contributes to the compound's electronic properties and influences its intermolecular interactions in the solid state.

X-ray Diffraction Analysis of Crystal Packing

Comprehensive X-ray crystallographic analysis has revealed that this compound crystallizes in the space group P 1 21/c 1 with specific unit cell parameters. The crystal structure data demonstrates the following characteristics:

| Parameter | Value |

|---|---|

| Space Group | P 1 21/c 1 |

| Unit Cell a | 4.2475 ± 0.0001 Å |

| Unit Cell b | 12.3838 ± 0.0002 Å |

| Unit Cell c | 14.0372 ± 0.0002 Å |

| Beta Angle | 92.898 ± 0.002° |

| Cell Volume | 737.42 ± 0.02 ų |

| Temperature | 100 ± 2 K |

The crystal packing arrangement shows molecules organized in a specific pattern that maximizes intermolecular interactions while minimizing steric hindrance. The non-hydrogen atoms exhibit a root mean square deviation from planarity of 0.062 Å, confirming the essentially planar nature of the molecular framework.

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of this compound is stabilized by a complex network of intermolecular interactions that govern its solid-state properties. Centrosymmetric dimers form through N-H···O hydrogen bonds, creating the primary structural motifs in the crystal lattice. These dimers are further interconnected through additional weak interactions, including Cl···Cl contacts and C-H···O hydrogen bonds.

The hydrogen bonding pattern involves the nitrogen-hydrogen group of one molecule interacting with the carbonyl oxygen of an adjacent molecule, with specific geometric parameters that have been precisely determined through diffraction analysis. The chlorine atoms participate in secondary interactions that contribute to the overall stability of the crystal structure, demonstrating the importance of halogen bonding in organochlorine compounds.

Spectroscopic Profiling

The spectroscopic characterization of this compound provides detailed information about its molecular vibrations, electronic transitions, and nuclear magnetic resonance properties. These analytical techniques offer complementary insights into the compound's structure and electronic environment.

Nuclear Magnetic Resonance Spectral Signatures and Conformational Analysis

Nuclear magnetic resonance spectroscopy has been employed to elucidate the solution-state structure and dynamics of this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to the aromatic protons and the methylene group of the pyrrolidine ring. The chemical shifts and coupling patterns provide information about the electronic environment and molecular conformation in solution.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within the molecule, with the carbonyl carbon appearing in the characteristic downfield region. The aromatic carbons show chemical shifts that reflect the electron-withdrawing effect of the chlorine substituent and the electron-donating character of the nitrogen atom.

The nuclear magnetic resonance data supports the molecular geometry determined through X-ray crystallography, confirming the planarity of the aromatic system and the positioning of the chlorine substituent. Gauge including atomic orbital calculations have been performed to predict the nuclear magnetic resonance chemical shifts, showing good agreement with experimental values.

Infrared Vibrational Modes and Functional Group Identification

Infrared spectroscopy provides valuable information about the vibrational modes and functional groups present in this compound. The infrared spectrum exhibits characteristic absorption bands that can be assigned to specific molecular vibrations. The N-H stretching frequency appears in the region typical for secondary amides, showing a red shift compared to the free molecule due to hydrogen bonding interactions.

The carbonyl stretching vibration of the lactam group appears as a strong absorption band in the characteristic frequency range. Additional vibrational modes corresponding to C-H stretching, C-C stretching, and C-Cl stretching have been identified and assigned based on theoretical calculations. The infrared spectral data correlates well with the hydrogen bonding patterns observed in the crystal structure, providing evidence for the intermolecular interactions that stabilize the solid-state structure.

Raman spectroscopy has also been employed to investigate the vibrational characteristics of this compound, offering complementary information to infrared spectroscopy. The Raman spectrum reveals additional vibrational modes that are infrared-inactive, providing a more complete picture of the molecular vibrations.

Computational Chemistry Insights

Computational chemistry methods have been extensively applied to understand the electronic structure and molecular properties of this compound. These theoretical investigations complement experimental characterization and provide insights into properties that are difficult to measure directly.

Density Functional Theory-Optimized Molecular Geometry

Density functional theory calculations at the B3LYP/6-31G(d,p) level of theory have been performed to optimize the molecular geometry of this compound. The computational results show excellent agreement with the experimental X-ray crystallographic data, validating the theoretical approach and providing confidence in the calculated properties.

The optimized geometry reproduces the bond lengths and angles observed experimentally, with particular accuracy in describing the planar arrangement of the bicyclic framework. The calculations reveal that the geometry is best reproduced when optimization considers two interacting molecules, highlighting the importance of intermolecular interactions in determining the molecular structure.

| Geometric Parameter | Experimental (Å) | Calculated (Å) |

|---|---|---|

| C-N Bond Length | 1.362 | 1.365 |

| C=O Bond Length | 1.224 | 1.228 |

| C-Cl Bond Length | 1.742 | 1.745 |

| Ring Dihedral Angle | 1.13° | 1.08° |

The density functional theory calculations also provide information about the electronic properties, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are important for understanding the compound's reactivity and electronic behavior.

Natural Bond Orbital Analysis of Electronic Structure

Natural bond orbital analysis has been employed to investigate the electronic structure and bonding characteristics of this compound. This analysis provides detailed information about the electron distribution, bond orders, and orbital interactions within the molecule.

The natural bond orbital calculations reveal the contribution of the nitrogen lone pair electrons to the N-C bond in the N-C=O group, demonstrating the importance of resonance in stabilizing the lactam structure. The bond orders calculated using this formalism are consistent with the observed bond lengths, providing a theoretical foundation for understanding the molecular structure.

The analysis also reveals the electronic effects of the chlorine substituent on the aromatic ring system, showing how the electron-withdrawing nature of chlorine influences the electron density distribution throughout the molecule. The natural charges on individual atoms provide insights into the electrostatic properties and potential sites for intermolecular interactions.

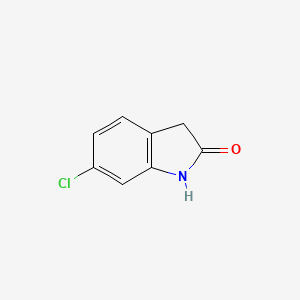

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENVPIZOTHULGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353003 | |

| Record name | 6-Chlorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56341-37-8 | |

| Record name | 6-Chlorooxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chlorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1,3-dihydroindol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Indol-2-one, 6-chloro-1,3-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nitrophenylacetic Acid Reductive Cyclization

Early methods relied on reductive cyclization of 4-chloro-2-nitrophenylacetic acid using zinc dust and sulfuric acid. This two-step process, disclosed in US4160032, involved:

- Hydrolysis of Diethyl 4-Chloro-2-Nitrophenylmalonate : Reaction with sodium ethoxide and diethyl oxalate yielded 4-chloro-2-nitrophenylacetic acid.

- Reductive Cyclization : Treatment with zinc and 50% sulfuric acid under reflux produced this compound. However, yields were inconsistent (4–40%) due to incomplete reduction and side reactions.

Aluminum Chloride-Mediated Cyclization

CZ191777 described a regioselective approach using 3-chloroaniline and chloroacetyl chloride. Aluminum chloride facilitated cyclization in dichloromethane, but the method suffered from:

- Regioisomer Formation : Competing 4-chlorooxindole byproducts necessitated chromatographic separation.

- Solvent Limitations : Large-scale extraction with halogenated solvents posed environmental and safety risks.

Modern Advancements in Synthesis

Single-Step Reductive Cyclization

WO2012020424A1 revolutionized this compound synthesis by combining hydrolysis and reductive cyclization into one step. Key features include:

- Reagents : Dimethyl-(4-chloro-2-nitrophenyl)malonate, tin metal, and concentrated hydrochloric acid.

- Conditions : Methanol solvent, reflux at 65–70°C for 6 hours.

- Yield : 85% after purification with ethyl acetate.

Mechanism : Tin reduces the nitro group to an amine, while hydrochloric acid catalyzes cyclization via intramolecular nucleophilic attack (Figure 1).

Hydrogen Fluoride (HF)-Mediated Rearrangement

US5210212A introduced two methods leveraging HF’s electrophilic properties:

- Method A : Rearrangement of methyl 2-(2-hydroxylamine-4-chloro-phenyl)acetate with HF-pyridine, followed by acetic acid cyclization (75% yield).

- Method B : Direct rearrangement of 5-chloro-1-hydroxy-oxindole using HF-pyridine and acetonitrile.

Advantages : Reduced byproducts and higher selectivity compared to traditional zinc-based reductions.

Lewis Acid-Catalyzed Deoxygenation

An improved protocol from Organic Process Research & Development employed tetramethyldisiloxane (TMDS) and boron trifluoride etherate for ketone deoxygenation. While designed for 6-chloro-5-(2-chloroethyl)oxindole, this method’s principles are adaptable to this compound synthesis, offering:

- One-Pot Synthesis : Eliminates intermediate isolation.

- Scalability : Demonstrated at multikilogram scale with >90% purity.

Comparative Analysis of Methods

Table 1. Synthetic Methods for this compound

Industrial-Scale Considerations

Hazard Mitigation

Traditional methods faced challenges in handling corrosive acids (e.g., H₂SO₄) and explosive intermediates. Modern protocols address these via:

Cost Efficiency

Tin-mediated cyclization reduces costs by avoiding chromatographic purification. However, tin disposal remains an environmental concern. TMDS-based methods, while efficient, incur higher reagent costs.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Chlorooxindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert it to different reduced forms of oxindole.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium ethoxide and diethyl oxalate are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted oxindole derivatives, which have significant applications in medicinal chemistry .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antipsychotic Drug Synthesis

6-Chlorooxindole serves as a crucial intermediate in the synthesis of Ziprasidone, an atypical antipsychotic medication. The compound's synthesis involves a multi-step process where this compound is transformed into 5-(2-chloroethyl)-6-chlorooxindole, which is then further processed to yield Ziprasidone. This drug is notable for its efficacy in treating schizophrenia and bipolar disorder without significantly increasing body weight, which is a common side effect of many antipsychotics .

1.2 Development of α-Glucosidase Inhibitors

Recent studies have demonstrated that derivatives of this compound can inhibit yeast α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. By reacting this compound with various aromatic aldehydes, researchers have synthesized a series of oxindole derivatives that exhibit significant inhibitory activity against this enzyme . This discovery opens avenues for developing new treatments for diabetes.

Synthetic Applications

2.1 Efficient Synthesis Protocols

Innovative synthetic methods have been developed to produce this compound more efficiently. One such method involves the cyclization of substituted arylmalonates using mineral acids and metals like tin, allowing for the production of this compound in a single operational step. This method reduces the number of reagents and operational steps required, making the synthesis more cost-effective and environmentally friendly .

2.2 Synthesis of Novel Oxindole Derivatives

The versatility of this compound allows it to be used as a starting material for synthesizing various oxindole derivatives with potential biological activities. Research has shown that these derivatives can possess anticancer and antioxidant properties, further expanding the compound's utility in pharmaceutical research .

Biological Studies

3.1 Pharmacokinetic Properties

Studies utilizing computational models such as SwissADME have evaluated the pharmacokinetic properties of compounds derived from this compound. These studies suggest that certain derivatives exhibit favorable characteristics for oral absorption and blood-brain barrier penetration, indicating their potential as therapeutic agents .

3.2 In Silico Studies

In silico studies have been conducted to predict the interactions between this compound derivatives and biological targets, enhancing our understanding of their mechanism of action and guiding future drug design efforts .

Summary Table: Key Applications of this compound

Mécanisme D'action

The mechanism of action of 6-Chlorooxindole involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The bioactivity of 6-chlorooxindole is highly dependent on the position and nature of substituents. Below is a comparative analysis with key analogs:

Binding Affinity and Selectivity

The 6-chloro substituent is pivotal for MDM2 inhibition. For example:

- MI-219 (this compound-based): Kᵢ = 5 nM (MDM2), >10,000-fold selectivity over MDMX .

- WK298 (this compound derivative): Kᵢ = 11 nM (MDMX) due to additional carboxylic acid group enhancing interactions .

- RO8994 analogs : Removing the chloro group reduces potency by >100-fold, underscoring its role in binding .

In contrast, 5-chlorooxindole and 6-bromooxindole show negligible activity, highlighting the necessity of the 6-chloro configuration .

Pharmacokinetic Properties

Derivatives of this compound exhibit superior pharmacokinetic profiles:

- C-1 and C-2 (3-(2,3-dichlorobenzylidene)-6-chlorooxindole derivatives): High gastrointestinal absorption (SwissADME prediction) and logP values (~3.5), indicating favorable lipid solubility .

- RO5353 : Oral bioavailability >50% in preclinical models, attributed to optimized solubility from spiroindoline substitution .

Drug Development

Limitations and Challenges

Activité Biologique

6-Chlorooxindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antioxidant properties, pharmacokinetic profiles, and potential as a drug candidate.

Overview of this compound

This compound is an oxindole derivative that has been synthesized through various chemical reactions, including the condensation with aromatic aldehydes. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Biological Activities

1. Antioxidant Activity

Research has demonstrated that this compound exhibits notable antioxidant properties. In studies assessing radical scavenging activity, it showed effective inhibition against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. The IC50 values for these assays were reported as follows:

| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |

|---|---|---|

| This compound | 37.39 | 25.38 |

These results suggest that this compound can effectively neutralize free radicals, potentially contributing to its therapeutic effects against oxidative stress-related diseases .

2. Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been evaluated using the SwissADME database. Key findings include:

- Gastrointestinal Absorption : High gastrointestinal absorption rates were noted.

- Blood-Brain Barrier Penetration : The compound was predicted to cross the blood-brain barrier.

- Cytochrome P450 Interaction : It acts as an inhibitor for several CYP450 isoforms, including CYP1A2, CYP2C19, and CYP2C9, which are crucial in drug metabolism .

The pharmacokinetic parameters indicate that this compound is suitable for oral administration and has a favorable distribution profile within biological systems.

Case Studies and Research Findings

1. Synthesis and Evaluation of Derivatives

Several studies have synthesized derivatives of this compound to explore their biological activities further. For instance, derivatives formed through Knoevenagel condensation have shown promising results as potential c-Src inhibitors, which are relevant in cancer therapy .

2. In Silico Studies

In silico studies utilizing Density Functional Theory (DFT) have provided insights into the electronic properties and reactivity of this compound derivatives. These computational approaches help predict the stability and interaction potential of these compounds with various biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chlorooxindole, and how can their efficiency be systematically compared?

- Methodological Answer : The synthesis of this compound typically involves regioselective chlorination of oxindole derivatives or cyclization of substituted anilines. Key routes include:

- Direct chlorination : Using chlorinating agents (e.g., N-chlorosuccinimide) under controlled conditions (temperature, solvent polarity). Yield and purity depend on reaction time and stoichiometry .

- Multi-step synthesis : Starting from precursors like 6-chloroindole, followed by oxidation to form the oxindole scaffold. Chromatographic purification is often required to isolate high-purity products (>95%) .

- Efficiency metrics : Compare yields, reaction scalability, and purity (via HPLC or NMR). For example, Liu et al. (2009) validated an HPLC method with a retention time of 8.2 min and linearity (R² = 0.999) for quantifying this compound .

Q. Which analytical techniques are recommended for characterizing this compound, and what validation criteria ensure reliability?

- Methodological Answer :

- HPLC : Optimize mobile phase (e.g., methanol:water = 70:30) and UV detection (λ = 254 nm). Validation parameters include linearity (1–100 µg/mL), limit of detection (LOD = 0.5 µg/mL), and precision (%RSD < 2%) .

- NMR : Confirm structural identity via characteristic peaks (e.g., carbonyl C=O at ~175 ppm in NMR).

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 167.5 .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Expose samples to elevated temperatures (40°C, 75% RH) and analyze degradation products via HPLC-MS.

- Kinetic modeling : Use Arrhenius equations to predict shelf life. Include controls (e.g., inert atmosphere vs. ambient) to isolate oxidative vs. hydrolytic degradation pathways .

Advanced Research Questions

Q. How can computational methods reconcile discrepancies between crystallographic data and experimental binding assays for this compound in protein-ligand studies?

- Methodological Answer :

- Case study : Initial crystallography suggested this compound binds to hPNMT, but ITC and MD simulations revealed rapid ejection from the binding pocket .

- Resolution strategy :

Cross-validate crystallographic electron density with alternative ligands (e.g., resorcinol derivatives).

Perform long-timescale MD simulations (>100 ns) to assess binding stability.

Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry .

Q. What strategies optimize regioselective chlorination of oxindole derivatives to minimize by-products like 5- or 7-chloro isomers?

- Methodological Answer :

- Catalytic systems : Employ Lewis acids (e.g., FeCl₃) to direct chlorination to the 6-position.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing transition states.

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (6-chloro), while higher temperatures may lead to isomerization .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound-based p53-MDM2 inhibitors?

- Methodological Answer :

- Bioisosteric replacement : Modify the 6-chloro group with substituents (e.g., RO5353’s trifluoromethyl group) to enhance potency and metabolic stability .

- Assay design :

HTRF biochemical assays : Measure binding affinity (IC50) for MDM2.

Cellular antiproliferative assays : Use MTT assays in p53-wildtype cancer lines (e.g., SJSA-1).

In vivo validation : Assess oral bioavailability and tumor regression in xenograft models .

Q. What frameworks (e.g., FINER criteria) guide the formulation of research questions for this compound’s mechanistic studies?

- Methodological Answer :

- FINER criteria : Ensure questions are F easible (e.g., accessible synthetic routes), I nteresting (e.g., novel binding mechanisms), N ovel (e.g., unexplored bioactivity), E thical (e.g., safe handling protocols), and R elevant (e.g., therapeutic potential) .

- PICO framework : Define P opulation (target proteins), I ntervention (this compound derivatives), C omparison (existing inhibitors), O utcome (binding affinity, selectivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.